B1575426 p53 (139-147)

p53 (139-147)

Cat. No.: B1575426
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of p53 as a Tumor Suppressor and Transcription Factor

The p53 protein functions as a crucial transcription factor, a protein that binds to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. wikipedia.orgnih.gov In response to cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 becomes activated and orchestrates a complex cellular response. nih.govcusabio.com This response can include cell cycle arrest, which provides time for DNA repair, or the initiation of apoptosis (programmed cell death) to eliminate cells with irreparable damage. cusabio.comslideshare.net By preventing the proliferation of cells with damaged DNA, p53 plays a vital role in suppressing tumor formation. cusabio.comimrpress.com Consequently, the gene encoding p53, TP53, is the most frequently mutated gene in human cancers, with over 50% of tumors exhibiting mutations in this gene. wikipedia.orgimrpress.com

Beyond its role as a transcription factor, some research suggests that p53 may also have transcription-independent functions in apoptosis. These findings indicate that p53 can directly influence apoptotic pathways in the cytoplasm, adding another layer to its tumor suppressor capabilities.

Architecture and Functional Domains of the p53 Protein

The human p53 protein is a complex molecule composed of 393 amino acids and is structurally organized into several distinct functional domains:

N-terminal Transactivation Domain (TAD): This domain, encompassing roughly the first 42 residues, is essential for p53's ability to activate the transcription of its target genes. wikipedia.orgpnas.org It contains two subdomains, AD1 and AD2, which are involved in regulating pro-apoptotic genes. wikipedia.orgnih.gov

Proline-Rich Domain (PRD): Located between approximately residues 64 and 92, this domain is also important for p53's apoptotic functions. wikipedia.orgnih.gov

DNA-Binding Domain (DBD): This central core domain, spanning from about residue 102 to 292, is responsible for recognizing and binding to specific DNA sequences in the promoter regions of p53's target genes. wikipedia.orgplos.org

Tetramerization Domain (OD): Situated near the C-terminus (residues 324-358), this domain facilitates the formation of p53 into a tetramer, a complex of four identical p53 protein units. mdpi.com This tetrameric structure is crucial for its activity in vivo. wikipedia.org

C-terminal Regulatory Domain: This final domain is involved in downregulating the DNA binding of the central domain and interacts with non-specific DNA. wikipedia.orgembopress.org

Significance of the p53 DNA-Binding Domain (DBD) in p53 Function

The DNA-Binding Domain (DBD) is arguably the most critical region for p53's function as a tumor suppressor. wikipedia.org It is within this domain that the majority of cancer-associated mutations in the TP53 gene occur. wikipedia.orgplos.org These mutations often lead to a loss of p53's ability to bind to its target DNA sequences, thereby abrogating its transcriptional activation of genes involved in cell cycle arrest and apoptosis. wikipedia.orgmdpi.com

The structure of the DBD is a β-sandwich, a common motif in transcription factors, which provides a scaffold for the residues that make direct contact with DNA. ebi.ac.uk The interaction between the p53 DBD and its DNA response elements is highly specific and is a key determinant of which genes are activated in response to cellular stress. mdpi.com

Identification and Academic Relevance of the p53 (139-147) Peptide Sequence in Research

The p53 (139-147) peptide is a nine-amino-acid sequence, KLCPVQLWV, located within the DNA-Binding Domain of the p53 protein. peptides.denih.gov This specific peptide has garnered significant attention in the field of cancer immunology. Research has identified p53 (139-147) as a peptide epitope that can be presented by the HLA-A*02:01 molecule, a common human leukocyte antigen. peptides.deresearchgate.net This presentation allows the peptide to be recognized by cytotoxic T lymphocytes (CTLs), a type of immune cell that can kill cancer cells. researchgate.net

Studies have shown that CTLs can be generated that specifically recognize and lyse tumor cells presenting the p53 (139-147) peptide. researchgate.net This has established the peptide as a potential target for cancer immunotherapy, as it represents a wild-type p53 sequence that can be overexpressed in tumor cells. nih.govresearchgate.net

Research Rationale for Investigating the p53 (139-147) Region

The primary rationale for investigating the p53 (139-147) region stems from its potential as a tumor-associated antigen for cancer vaccines and T-cell based immunotherapies. nih.govnih.gov Because p53 is frequently mutated and overexpressed in a wide variety of cancers, it is an attractive target for broadly applicable cancer treatments. cusabio.comnih.gov

Research focuses on understanding the immunogenicity of the p53 (139-147) peptide and its ability to elicit an anti-tumor immune response. nih.govresearchgate.net This includes preclinical studies to demonstrate that T cells specific for this peptide can effectively kill cancer cells. nih.gov Furthermore, early-phase clinical trials have explored the use of dendritic cells pulsed with a cocktail of p53-derived peptides, including p53 (139-147), to vaccinate patients with advanced cancers like breast cancer. nih.govnih.gov These studies aim to assess the safety and potential efficacy of such an approach, with some showing disease stabilization and the induction of specific T-cell responses in patients. nih.gov

Properties

sequence

KLCPVQLWV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cellular tumor antigen p53 (139-147); p53 (139-147)

Origin of Product

United States

Structural Characterization and Conformational Dynamics of P53 139 147

Structural Context of the 139-147 Region within the p53 Core Domain

The p53 core domain, which encompasses residues 94-292, adopts an immunoglobulin-like β-sandwich fold. This structure consists of two antiparallel β-sheets that form a scaffold for the DNA-binding surface. nih.gov The DNA-binding surface itself is composed of two large loops, L2 (residues 163-194) and L3 (residues 237-250), and a loop-sheet-helix motif. nih.govresearchgate.net

Conformational Flexibility and Stability of the p53 (139-147) Region

The stability of the p53 core domain is marginal, a characteristic that is thought to be necessary for its function. frontiersin.org This marginal stability allows for conformational changes required for its regulatory activities. The flexibility within regions like 139-147 is a key aspect of this dynamic nature, allowing the protein to adopt different conformations upon interaction with various binding partners.

Impact of Pathogenic Mutations within the 139-147 Region on p53 Conformation and Stability

Mutations within the p53 gene are found in over half of all human cancers, with a majority occurring in the DNA-binding domain. wikipedia.orgmdpi.comresearchgate.net These mutations can be broadly categorized as either DNA-binding mutations, which affect residues directly interacting with DNA, or structural mutations, which compromise the protein's stability and conformation. mdpi.com

While specific mutation data solely for the 139-147 region is not extensively detailed in the provided context, mutations in nearby regions and the general principles of p53 mutation apply. For instance, mutations within the core domain often lead to destabilization and misfolding of the protein. mdpi.com Such conformational changes can disrupt the ability of p53 to bind to DNA and activate its target genes, thereby promoting uncontrolled cell proliferation and tumor development. imrpress.commdpi.com

Biophysical Methodologies for Studying p53 (139-147) Structural States

A variety of biophysical techniques are employed to investigate the structure and dynamics of proteins like p53 and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Peptide Structural Analysis

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides and proteins in solution. nih.govcreative-proteomics.com For peptides like p53 (139-147), 2D ¹H-NMR experiments can be used to assign signals and identify through-space interactions (Nuclear Overhauser Effects or NOEs), which provide distance constraints for structure calculation. researchgate.net

NMR can reveal detailed information about conformational ensembles, flexibility, and interactions with other molecules. researchgate.netbruker.com Chemical shift perturbations observed in NMR spectra upon the addition of a binding partner can pinpoint the regions of interaction. bruker.com For peptides, NMR can distinguish between different conformations, such as α-helices and random coils, and provide insights into their structural propensities in different solvent environments. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure content of proteins and peptides. unito.itcreative-proteomics.com The far-UV CD spectrum (typically 190-250 nm) is sensitive to the protein backbone conformation. mpg.de Different secondary structures like α-helices, β-sheets, and random coils have characteristic CD spectra. creative-proteomics.com

For a peptide like p53 (139-147), CD spectroscopy can provide a rapid assessment of its secondary structure content and how it might change under different conditions or upon interaction with other molecules. By comparing the experimental spectrum with reference spectra of known structures, one can estimate the percentage of different secondary structural elements. creative-proteomics.com This technique is particularly valuable for monitoring conformational changes, folding, and stability. unito.itmpg.de

X-ray Crystallography Insights into Core Domain Structure

These structures reveal the immunoglobulin-like β-sandwich that forms the central scaffold and the arrangement of loops and helices that constitute the DNA-binding interface. nih.govnih.gov While crystallography provides a static picture, it offers a detailed framework for understanding the spatial arrangement of residues, including those in the 139-147 region, within the context of the entire domain. researchgate.netnih.gov By comparing crystal structures of wild-type and mutant p53, researchers can gain insights into the structural consequences of mutations. capes.gov.brnih.gov

Molecular Dynamics Simulations for Conformational Trajectories

Due to the absence of published research that specifically investigates the conformational trajectories of the unbound p53 (139-147) peptide via molecular dynamics simulations, no detailed findings or data tables for this specific topic can be provided. The scientific community has primarily focused on this peptide's role as an immunological epitope rather than on its intrinsic biophysical properties as an isolated molecule.

Molecular Interactions and Binding Specificity of P53 139 147

Role in p53 Oligomerization and Higher-Order Structure Formation

The formation of a tetramer is a critical step for the transcriptional activity of p53. mdpi.com This process is primarily mediated by the oligomerization domain (OD), located at the C-terminus of the protein. semanticscholar.org The oligomerization process is thought to occur in a stepwise manner, with dimerization happening co-translationally and tetramerization occurring post-translationally. ub.edu The tetrameric structure is essential not only for high-affinity DNA binding but also for shielding the nuclear export signal (NES) located within the tetramerization domain, thereby ensuring the nuclear retention of active p53. mdpi.comembopress.org

ProcessKey Domains InvolvedSignificance
Dimerization Oligomerization Domain (OD)Initial step in forming the functional tetramer. ub.edu
Tetramerization Oligomerization Domain (OD)Essential for high-affinity DNA binding and nuclear retention. mdpi.comembopress.org
Higher-Order Aggregation DNA-Binding Domain (mutant forms)Can lead to the formation of oncogenic amyloid-like structures. mdpi.com

Interactions with Key p53 Regulatory Proteins

The activity and stability of p53 are tightly regulated by a complex network of protein-protein interactions. ub.edu Key players in this network include the E3 ubiquitin ligases MDM2 and MDMX, chaperone proteins, and various other signaling molecules.

MDM2 and its homolog MDMX are the principal negative regulators of p53. genesandcancer.com They inhibit p53's transcriptional activity by binding to its N-terminal transactivation domain. genesandcancer.com MDM2 also functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation. genesandcancer.com The interaction between p53 and MDM2 is a critical control point in the p53 pathway, and disrupting this interaction is a major strategy in cancer therapy. mdpi.com

While the primary binding site for MDM2/MDMX is on the N-terminus of p53, a secondary contact involving the acidic domain of MDM2 and the DNA-binding domain of p53 has been proposed. genesandcancer.com This secondary interaction could influence the conformation of the DBD and thereby modulate p53's activity. Although the p53 (139-147) region is not directly implicated as a binding interface for MDM2 or MDMX, its role in maintaining the structural integrity of the DBD is relevant to this potential secondary interaction. genesandcancer.com

Molecular chaperones, such as Hsp70 and Hsp90, play a dual role in regulating p53. They are involved in the proper folding of wild-type p53, but they also associate with and stabilize mutant p53 proteins, which are often conformationally unstable. embopress.org The Hsp70/Hdj1 system has been shown to interact with the DNA-binding domain of p53, shifting its conformational equilibrium towards a more flexible, DNA-binding inactive state. nih.gov In contrast, Hsp90 appears to protect the DBD from unfolding. nih.gov This interplay between Hsp70 and Hsp90 helps to balance the conformational plasticity and stability of p53. nih.gov

The interaction of Hsp70 with the p53 DBD involves binding to the DNA binding loop, suggesting that the region encompassing amino acids 139-147 could be directly or indirectly affected by chaperone binding. nih.gov By influencing the conformational state of this region, chaperones can modulate p53's ability to bind DNA and its susceptibility to degradation. plos.org

The 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to phosphorylated motifs on their target proteins. nih.gov They play a significant role in the p53 pathway, influencing p53's stability and transcriptional activity. nih.gov Following DNA damage, p53 is phosphorylated at several sites, creating binding sites for 14-3-3 proteins. nih.gov For instance, certain 14-3-3 isoforms bind to the phosphorylated C-terminal domain of p53. nih.gov

Regulatory ProteinPrimary Interaction Site on p53Effect on p53
MDM2/MDMX N-terminal transactivation domainInhibition of transcriptional activity and proteasomal degradation. genesandcancer.com
Hsp70 DNA-binding domain (DNA binding loop)Shifts conformation to a DNA-binding inactive state. nih.gov
Hsp90 DNA-binding domainProtects from unfolding, stabilizing the conformation. nih.gov
14-3-3 Proteins Phosphorylated sites (e.g., C-terminal domain)Modulates stability and transcriptional activity. nih.gov

Association with Chaperone Proteins (e.g., Hsp70, Hsp90) and their Impact on p53 (139-147)

Modulation of Protein-Protein Interactions by Synthetic p53 (139-147) Peptides

The development of peptides and small molecules that can modulate protein-protein interactions (PPIs) is a rapidly growing area of research, particularly in the context of cancer therapy. For the p53 pathway, a major focus has been on developing inhibitors of the p53-MDM2 interaction to reactivate p53's tumor-suppressive functions. mdpi.com These inhibitors often mimic the alpha-helical structure of the p53 N-terminal domain that binds to MDM2. d-nb.info

While there is extensive research on peptides derived from the p53 N-terminus, the use of synthetic peptides corresponding to the 139-147 region is less documented in the context of modulating PPIs. However, given the role of the DBD in interactions with chaperones and potentially a secondary site for MDM2, peptides from this region could theoretically be explored as tools to probe or disrupt these interactions. genesandcancer.comnih.gov For example, a peptide mimicking a chaperone-binding site on the DBD could potentially compete with the native interaction, thereby influencing p53 stability and activity. The design of such peptides would require a detailed understanding of the specific residues within the 139-147 segment that are involved in these interactions.

Functional Roles and Mechanistic Implications of P53 139 147

Influence on p53 Transcriptional Activity and Target Gene Regulation

The p53 (139-147) region, as part of the larger p53 protein, indirectly influences its transcriptional activity. The transcriptional output of p53 is a key determinant of cell fate, dictating whether a cell undergoes cell cycle arrest, DNA repair, or apoptosis in response to stress. oup.comuniprot.org The regulation of this activity is complex, involving intricate interactions with other proteins and post-translational modifications.

The ability of p53 to regulate these target genes is essential for its tumor-suppressive functions. nih.gov For instance, the induction of p21 can halt the cell cycle, providing time for DNA repair, while the activation of BAX and PUMA can trigger programmed cell death to eliminate cells with irreparable damage. wikipedia.orgmdpi.com Therefore, the regulatory influence of the p53 (139-147) region on p53's stability is a critical upstream event that dictates the transcriptional landscape and, consequently, the cellular response to genotoxic stress.

Target GeneFunctionCellular Process
CDKN1A (p21) Cyclin-dependent kinase inhibitorCell Cycle Arrest
BAX Pro-apoptotic proteinApoptosis
PUMA Pro-apoptotic proteinApoptosis
NOXA Pro-apoptotic proteinApoptosis
GADD45A Growth arrest and DNA-damage-inducibleDNA Repair, Cell Cycle Arrest
MDM2 E3 ubiquitin ligase, p53 regulatorp53 Regulation (negative feedback)

Regulation of p53 Protein Stability and Proteasomal Degradation Pathways

Under normal, unstressed conditions, the p53 protein is kept at low levels through a continuous cycle of synthesis and degradation. nih.gov A key player in this process is the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. genesandcancer.com The interaction between p53 and MDM2 is a critical regulatory nexus, and the p53 (139-147) region is implicated in this interaction, albeit indirectly as part of the broader DNA-binding domain which can be sterically hindered. genesandcancer.com

The binding of MDM2 to p53 leads to the ubiquitination of p53, a process that marks it for destruction by the proteasome. nih.govsemanticscholar.org This ensures that p53 activity is tightly controlled in healthy cells. In response to cellular stress, such as DNA damage, this interaction is disrupted. nih.gov Post-translational modifications, like phosphorylation, at sites near the N-terminus of p53 can prevent MDM2 binding, leading to p53 stabilization and accumulation. amegroups.org This allows p53 to carry out its functions as a transcription factor. d-nb.info

Regulatory ProteinFunctionEffect on p53 Stability
MDM2 E3 ubiquitin ligaseDecreases (promotes degradation)
MDMX MDM2-related protein, inhibits p53 transactivationDecreases (assists MDM2)
p14ARF Inhibits MDM2Increases (prevents degradation)
USP7 (HAUSP) Deubiquitinating enzymeIncreases (removes ubiquitin)
USP49 Deubiquitinating enzymeIncreases (removes ubiquitin)
TRIM39 E3 ubiquitin ligaseDecreases (promotes degradation)

Contribution to p53 Misfolding and Aggregation Processes

The p53 protein, particularly its DNA-binding domain, is susceptible to misfolding and aggregation, a process that can lead to a loss of its tumor-suppressive functions. biorxiv.orgnih.gov In some cases, aggregated p53 can even gain new oncogenic functions. nih.gov The p53 (139-147) segment, located within this aggregation-prone domain, is thought to play a role in these processes. frontiersin.org

Mutations within the p53 gene are a common feature in human cancers, and many of these mutations occur within the DNA-binding domain. nih.gov These mutations can destabilize the protein, making it more likely to misfold and form amyloid-like aggregates. uniud.itbiorxiv.org These aggregates can be found in both the cytoplasm and the nucleus of cancer cells. nih.govmdpi.com

The aggregation of p53 is not limited to mutant forms of the protein; wild-type p53 can also aggregate under certain conditions. nih.gov The process of aggregation can be self-perpetuating, with misfolded p53 acting as a seed to induce the misfolding of other p53 molecules in a prion-like manner. sci-hub.sefrontiersin.org This can lead to the sequestration of functional p53 and other tumor suppressor proteins, such as p63 and p73, further compromising the cell's ability to respond to stress. biorxiv.org The p53 (139-147) region, due to its location and potential contribution to the structural integrity of the DNA-binding domain, is likely a key area of interest in understanding the mechanisms of p53 aggregation. frontiersin.org

Role in Cellular Stress Response Pathways mediated by p53 (139-147)

The p53 protein is a central hub in the cellular stress response network, integrating a wide range of stress signals and orchestrating an appropriate cellular outcome. nih.govnih.gov The p53 (139-147) region, as part of the larger p53 protein, is a key component of this response machinery.

Upon exposure to cellular stressors such as DNA damage, hypoxia, or oncogene activation, p53 is activated and stabilized. mdpi.comnih.gov This activation involves a series of post-translational modifications that protect p53 from degradation and enhance its activity as a transcription factor. nih.gov The stabilized p53 then initiates a transcriptional program that can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. wikipedia.orgmdpi.com

The decision between these different cellular fates is complex and depends on the nature and severity of the stress. The p53 (139-147) region's influence on p53 stability and transcriptional activity is therefore central to its role in the stress response. nih.gov By modulating the levels and activity of p53, this region helps to fine-tune the cellular response to a given stress, ensuring that the appropriate program is activated to maintain genomic integrity. For example, transient p53 activation might lead to cell cycle arrest and DNA repair, while sustained, high levels of p53 are more likely to induce apoptosis. wikipedia.org The intricate regulation of p53, in which the 139-147 region plays a part, is thus essential for preventing the development of cancer. researchgate.net

Stress SignalKey Activating KinasePrimary p53-mediated Outcome
DNA Double-Strand Breaks ATMCell Cycle Arrest, Apoptosis, DNA Repair
UV Radiation ATRCell Cycle Arrest, DNA Repair
Oncogene Activation p14ARF pathwayApoptosis, Senescence
Hypoxia HIF-1α pathwayCell Cycle Arrest, Apoptosis
Ribosomal Stress RPL proteinsCell Cycle Arrest

Advanced Methodological Approaches for Investigating P53 139 147

Peptide Synthesis and Modification for Research Probes and Epitope Studies

The ability to artificially synthesize and modify the p53 (139-147) peptide is fundamental to its study. This peptide, comprising the sequence KLCPVQLWV, is recognized by human CD8+ T cells in the context of the HLA-A*02:01 molecule, making it a key epitope for immunotherapy research. peptides.denih.gov

Peptide Synthesis: Solid-phase peptide synthesis (SPPS) is the standard method for producing p53 (139-147) and other peptides for research. soton.ac.ukcore.ac.uk This technique involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is common in this process. core.ac.uk The purity of the synthesized peptides is typically assessed by methods like reversed-phase high-performance liquid chromatography (RP-HPLC). core.ac.uk

Modifications for Research Probes: To serve as effective research probes, the p53 (139-147) peptide can be chemically modified. These modifications can enhance stability, facilitate detection, or improve immunogenicity.

Anchor Modification: The binding affinity of peptides to MHC molecules can be improved by modifying anchor residues. For instance, single amino acid substitutions at primary anchor positions can increase the HLA-A2 binding capacity of p53-derived peptides, leading to a more potent induction of specific cytotoxic T lymphocytes. nih.gov

Labeling: For visualization and tracking in various assays, peptides can be labeled with fluorescent dyes (e.g., Alexa Fluor), biotin, or radioisotopes. These labels are crucial for techniques like fluorescence anisotropy, flow cytometry, and immunoprecipitation. bmglabtech.comscbt.com

Cyclization and Stapling: To constrain the peptide's conformation and increase its resistance to proteolysis, cyclization or stapling strategies can be employed. These modifications can enhance the peptide's affinity and specificity for its target. mdpi.com

Epitope Studies: Synthetic p53 peptides are instrumental in epitope mapping, which aims to identify the specific regions of the p53 protein that are recognized by antibodies or T cells. nih.govmdpi.comaacrjournals.org By synthesizing overlapping peptide fragments of the p53 protein, researchers can pinpoint immunodominant epitopes. aacrjournals.org Studies have shown that while many antibodies recognize the N- and C-termini of p53, the p53 (139-147) region represents a key T-cell epitope. peptides.demdpi.com The use of synthetic peptides like p53 (139-147) allows for the in vitro expansion and analysis of specific T-cell responses, which is vital for the development of cancer vaccines. nih.govnih.gov

Quantitative Biophysical Binding Assays

Understanding the binding interactions of p53 (139-147) with its molecular partners, such as MHC molecules or specific antibodies, requires precise quantitative assays. These methods provide data on the kinetics and thermodynamics of these interactions.

Surface Plasmon Resonance (SPR) for Interaction Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. nih.govmdpi.com It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that has been immobilized on the chip. rsc.org

The resulting sensorgram provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). From these values, the equilibrium dissociation constant (K₋), which reflects the binding affinity, can be calculated (K₋ = kₑ/kₐ). nih.govresearchgate.net SPR has been extensively used to study the interaction kinetics of p53 and its mutants with various binding partners, including other p53 family members and potential drug molecules. mdpi.comnih.gov For example, SPR was used to characterize the high-affinity interaction between the p53 mutant R175H and p73, revealing a K₋ value in the nanomolar range. researchgate.net This methodology is directly applicable to studying the binding of the p53 (139-147) peptide to its corresponding HLA molecule or to specific T-cell receptors.

Table 1: Representative Kinetic Data from SPR Analysis of p53 Interactions (Note: This table presents example data for p53 protein interactions to illustrate the type of information generated by SPR, as specific data for the 139-147 fragment is not detailed in the provided sources.)

Interacting Molecules (Ligand/Analyte)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Equilibrium Dissociation Constant (K₋) (M)Source
p53R175H / p631.1 x 10⁴1.2 x 10⁻⁴~10⁻⁹ nih.gov
p53R175H / p531.5 x 10⁴1.4 x 10⁻⁴~10⁻⁹ nih.gov
p73 / p53R175H(Not Specified)(Not Specified)1.5 x 10⁻⁹ researchgate.net
p53 / MDM2(Not Specified)(Not Specified)83 nM (IC₅₀ from competition assay) rsc.org

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event. By titrating a solution of one molecule (e.g., the p53 (139-147) peptide) into a solution of its binding partner, ITC can determine the binding affinity (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Fluorescence-based Assays (e.g., FRET, Anisotropy)

Fluorescence-based assays offer sensitive methods for studying molecular binding.

Fluorescence Anisotropy (or Fluorescence Polarization) measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. bmglabtech.com A small, fluorescently tagged peptide like p53 (139-147) will tumble rapidly in solution, resulting in low anisotropy. When it binds to a larger molecule, such as an antibody or MHC, its tumbling slows, and the anisotropy value increases. By titrating the binding partner and measuring the change in anisotropy, a binding curve can be generated to calculate the dissociation constant (K₋). nih.govnih.gov This method has been used to determine the K₋ for p53 binding to specific DNA sequences, revealing affinities in the nanomolar range. nih.gov

Table 2: Dissociation Constants for p53-DNA Interactions Determined by Fluorescence Anisotropy (Note: This table illustrates the application of fluorescence anisotropy to p53, providing a framework for how it could be applied to the 139-147 peptide.)

p53 ConstructBinding Partner (DNA)Dissociation Constant (K₋) (nM)Source
p53 (residues 79-393)Specific DNA7.7 nih.gov
p53 (residues 79-393)Non-specific DNA46 nih.gov
p53CT (residues 94-360)High-affinity DNA site1.1 - 4.2 nih.gov
p53CT (residues 94-360)Non-specific DNA29.8 - 88.6 nih.gov

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). nih.govuniversiteitleiden.nl A donor chromophore, initially in its electronically excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. This technique is highly sensitive to the distance between the donor and acceptor and is often used to measure conformational changes or binding events in living cells. uni-muenchen.de For example, a FRET-based biosensor could be designed where the p53 (139-147) peptide and its binding partner are labeled with a FRET pair (e.g., EGFP and mCherry) to visualize their interaction in situ. acs.org

Cellular and Biochemical Functional Assays Utilizing p53 (139-147)

While biophysical assays characterize binding, functional assays are needed to understand the biological consequences of these interactions.

Reporter Gene Assays for Transcriptional Modulation

Reporter gene assays are a cornerstone for studying the activity of transcription factors like p53. mdpi.com Since the full p53 protein acts as a transcriptional activator for a host of target genes, these assays can be used to screen for compounds or peptides that modulate this function. caymanchem.comnih.govnih.gov While the p53 (139-147) fragment itself is not a transcription factor, peptides derived from or targeting this region could potentially modulate the activity of the full-length p53 protein, for example, by disrupting protein-protein interactions.

The principle of the assay involves cells that have been engineered to contain a reporter gene (commonly luciferase or green fluorescent protein) under the control of a p53-responsive promoter element (p53RE). indigobiosciences.comresearchgate.net When p53 is active, it binds to the p53RE and drives the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) is a sensitive and quantifiable measure of p53 transcriptional activity. mdpi.comresearchgate.net These systems are widely used to screen for small molecules or other agents that can restore wild-type function to mutant p53 or inhibit the negative regulators of p53. caymanchem.comindigobiosciences.com

Table 3: Principle of a p53 Reporter Gene Assay

ComponentFunction
Engineered CellsTypically a p53-null cell line (e.g., H1299) to avoid confounding endogenous p53 activity. researchgate.net
Reporter PlasmidContains a p53-responsive element (e.g., from the p21 or PUMA promoter) driving a luciferase gene. mdpi.comresearchgate.net
p53 Expression VectorUsed to transfect the cells with wild-type or mutant p53. researchgate.net
Test Compound/PeptideAdded to the cells to assess its effect on p53's ability to activate the reporter gene.
ReadoutQuantification of luciferase activity (luminescence), which serves as a surrogate for p53 transcriptional activity. caymanchem.comindigobiosciences.com

Protein Degradation and Stability Assays

The stability of the p53 protein, and by extension its peptide fragments, is tightly regulated within the cell, primarily through the ubiquitin-proteasome pathway. nih.govacs.org The in vivo half-life of wild-type p53 is often less than 20 minutes in unstressed cells, a process mediated by E3 ubiquitin ligases like MDM2 and COP1. nih.govnih.gov These enzymes tag p53 with ubiquitin, marking it for degradation by the proteasome. nih.govimrpress.com Understanding the stability of the p53 (139-147) peptide is crucial, as its persistence is a prerequisite for subsequent immunological recognition.

Several established laboratory methods are employed to investigate the degradation and stability of p53 and its derivatives:

Pulse-Chase Analysis: This technique is used to determine the half-life of a protein. Cells are first "pulsed" with a radiolabeled amino acid (e.g., ³⁵S-methionine) to label newly synthesized proteins. Then, they are "chased" with an excess of unlabeled amino acids. The protein of interest is immunoprecipitated at various time points, and its radioactivity is measured to determine the rate of degradation. This method has been used to demonstrate that interactions with other proteins, such as 14-3-3σ, can increase the half-life and cellular stability of p53. nih.gov

In Vitro and In Vivo Ubiquitination Assays: To directly assess the key degradation mechanism, ubiquitination assays are performed. In these experiments, components of the ubiquitination machinery (E1, E2, E3 ligases) are combined with the p53 substrate in vitro. Alternatively, in vivo assays involve overexpressing tagged versions of ubiquitin and p53 in cells. nih.gov The p53 protein is then immunoprecipitated, and the presence of conjugated ubiquitin is detected by Western blotting, often revealing a ladder of higher molecular weight bands corresponding to poly-ubiquitinated protein. nih.govsemanticscholar.org These assays can reveal how viral proteins or cellular partners modulate p53 ubiquitination. nih.gov

Proteasome Inhibition: To confirm that degradation is proteasome-dependent, cells expressing the peptide or protein of interest are treated with specific proteasome inhibitors, such as MG132. An accumulation of the protein following inhibitor treatment, as detected by Western blot, indicates that its degradation is mediated by the proteasome. nih.gov

These assays are fundamental in determining the intrinsic stability of the p53 (139-147) peptide and how this stability might be modulated by post-translational modifications or interactions with other molecules, which is a critical factor for its potential as an immunotherapeutic agent.

Immunological Assays for Epitope Characterization

The p53 (139-147) peptide is recognized as a T-cell epitope, meaning it can be presented by Major Histocompatibility Complex (MHC) molecules on the surface of cancer cells and recognized by T-cells. nih.gov Characterizing this immune recognition is vital for developing p53-based cancer vaccines and immunotherapies. The primary tools for this characterization are the ELISPOT and tetramer analysis assays.

ELISPOT (Enzyme-Linked Immunospot) Assay: The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. science.govgoogle.com To characterize the response to p53 (139-147), peripheral blood mononuclear cells (PBMCs) from a patient are stimulated with the peptide in vitro. T-cells that recognize the epitope will become activated and secrete cytokines, such as Interferon-gamma (IFN-γ). Each spot that develops on the assay plate represents a single reactive T-cell, allowing for precise quantification of the immune response. This assay has been successfully used in clinical trials to monitor immune responses in patients vaccinated with p53-derived peptides. nih.gov

Tetramer Analysis: This technique uses flow cytometry to directly visualize and quantify T-cells that are specific for a particular epitope. immunaware.com It employs a reagent called an MHC tetramer, which consists of four identical MHC molecules, each loaded with the p53 (139-147) peptide and linked to a fluorescent marker. These tetramers bind with high avidity and specificity to T-cell receptors (TCRs) that recognize the p53 peptide-MHC complex. immunaware.com By staining a blood sample with the fluorescent tetramer, epitope-specific CD8+ T-cells can be counted, providing a direct measure of the T-cell population capable of targeting cells that present this p53 epitope. Tetramer analysis was used alongside ELISPOT in a clinical trial to confirm the generation of an immune response to a vaccine targeting wt p53 epitopes, including p53 (139-147). nih.gov

The table below summarizes the application of these immunological assays in the characterization of p53 epitopes.

AssayPrincipleApplication to p53 (139-147)Key Findings
ELISPOT Quantifies cytokine-secreting T-cells upon antigen stimulation.Measures the frequency of T-cells that produce IFN-γ or other cytokines in response to the p53 (139-147) peptide.Used to confirm immunogenicity and monitor T-cell responses in vaccinated cancer patients. nih.gov
Tetramer Analysis Directly detects and enumerates epitope-specific T-cells using fluorescently-labeled peptide-MHC complexes.Stains and counts CD8+ T-cells that specifically recognize the p53 (139-147) epitope presented by a specific HLA allele (e.g., HLA-A2).Provides direct evidence and frequency of p53 (139-147)-specific T-cells in circulation following vaccination. nih.gov

Computational and In Silico Approaches

Computational methods provide powerful tools for studying peptide-protein interactions at a molecular level, offering insights that can guide experimental work.

Protein-Peptide Docking and Molecular Dynamics Simulations

Predicting how the p53 (139-147) peptide binds to its target, such as an MHC molecule, is crucial for understanding its immunogenicity. Protein-peptide docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Protein-Peptide Docking: Docking algorithms predict the preferred orientation and conformation of a peptide when it binds to a protein receptor. bonvinlab.org Methods like HADDOCK and CABS-dock are used to model the interaction between a peptide and a protein. bonvinlab.orgcapes.gov.br For p53 (139-147), docking would be used to predict its binding mode within the peptide-binding groove of a specific HLA allele. These simulations start with the structures of the peptide and protein and generate numerous possible binding poses, which are then scored to identify the most likely complex. capes.gov.br

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to refine the predicted complex and study its dynamic behavior in a simulated physiological environment. frontiersin.org These simulations calculate the forces between atoms over time, allowing researchers to observe the flexibility of the peptide and protein, the stability of their interactions (like hydrogen bonds), and conformational changes that occur upon binding. nih.gov Techniques like Gaussian accelerated molecular dynamics (GaMD) can enhance the sampling of conformational space, providing a more complete picture of the binding process. frontiersin.org For the p53 (139-147)-HLA complex, MD simulations can validate the stability of the docked pose and reveal key residue interactions that anchor the peptide in the binding groove.

Computational Mutagenesis for Interaction Hotspot Identification

Not all amino acids in a peptide contribute equally to binding. Identifying the critical residues, or "hotspots," is essential for designing improved peptide-based therapeutics. Computational mutagenesis is a technique used to pinpoint these key residues.

This approach, also known as in silico alanine (B10760859) scanning, involves systematically replacing each amino acid of the p53 (139-147) peptide with a different amino acid (often alanine, to remove side-chain interactions) within the computer model of the peptide-protein complex. The change in binding affinity or stability of the complex is then calculated for each mutation.

A large predicted decrease in binding affinity upon mutation indicates that the original residue is a hotspot, crucial for the interaction. ebi.ac.uk This method has been applied to map the energetic landscape of the interaction between the N-terminal p53 peptide and its negative regulator, MDM2, successfully identifying the known critical triad (B1167595) of residues. ebi.ac.uk Similarly, it can be used to identify the key residues in p53 (139-147) responsible for its high-affinity binding to a specific HLA molecule, providing valuable information for optimizing its immunogenicity. Studies have shown that missense mutations at hotspot codons can destabilize p53 and impact its function. uni-muenster.denih.govnih.gov

The table below outlines the computational approaches for studying p53 (139-147).

TechniqueDescriptionApplication to p53 (139-147)
Protein-Peptide Docking Predicts the bound structure of a peptide-protein complex.Models the binding of p53 (139-147) into the groove of an MHC molecule. capes.gov.br
Molecular Dynamics (MD) Simulates the movement of atoms in the complex over time to assess stability and dynamics.Refines the docked p53 (139-147)-MHC structure and analyzes its stability and flexibility. frontiersin.orgnih.gov
Computational Mutagenesis Systematically mutates residues in silico to calculate their contribution to binding affinity.Identifies key "hotspot" residues in p53 (139-147) that are critical for binding to MHC. ebi.ac.uk

Mechanistic Insights from P53 139 147 in Disease Models and Perturbations

Analysis of Hotspot Mutations within the 139-147 Region and their Pathogenic Consequences

The vast majority of cancer-associated mutations in the TP53 gene are missense mutations located within the DNA-binding domain (DBD), which spans exons 4-9. nih.govmdpi.com While major hotspot mutations are commonly identified at codons such as R175, G245, R248, R249, R273, and R282, mutations can occur throughout the DBD. nih.govmdpi.com The region encompassing amino acids 139-147 is an integral part of this domain. Mutations in this area can disrupt the structural integrity required for proper DNA binding, leading to a loss of tumor suppressor function. mdpi.combiorxiv.org

Mutations within the DBD are broadly classified into two categories: contact mutations, which affect residues that directly interact with DNA, and structural mutations, which destabilize the protein's conformation. nih.govmdpi.com The pathogenic consequences of mutations in the p53 core domain, including the 139-147 region, are multifaceted and can result in:

Loss-of-Function (LOF): The mutant p53 protein loses its ability to bind to its target DNA sequences and can no longer activate genes that control cell cycle arrest and apoptosis. mdpi.comthd.org.tronlinescientificresearch.com This is the most direct consequence of mutations that impair the DBD.

Dominant-Negative Effect (DNE): Since p53 functions as a tetramer, a single mutant p53 protein can be incorporated into the tetramer with wild-type proteins (in heterozygous cases) and inactivate the entire complex. mdpi.commdpi.comwikipedia.org This interference with the remaining wild-type p53 function is a common feature of missense mutations. mdpi.com

Gain-of-Function (GOF): Some mutant p53 proteins not only lose their tumor-suppressive activities but also acquire new oncogenic functions that actively promote tumor growth, invasion, and metastasis. mdpi.comthd.org.tronlinescientificresearch.com These GOF properties can be driven by the interaction of mutant p53 with other transcription factors, leading to the activation of pro-oncogenic genes. thd.org.tr

While large-scale cancer genome studies have identified numerous mutations across the p53 DBD, specific hotspot designations for the 139-147 region are less common than for other codons. However, any mutation in this structurally critical area can be considered pathogenic due to its potential to disrupt the protein's ability to fold correctly and bind DNA, thereby contributing to tumorigenesis through the mechanisms described above.

Table 1: Pathogenic Consequences of p53 Core Domain Mutations

Effect Type Mechanism Functional Outcome
Loss-of-Function (LOF) Inability of mutant p53 to bind to target DNA response elements. mdpi.comthd.org.trFailure to induce cell cycle arrest, DNA repair, and apoptosis. mdpi.comnih.gov
Dominant-Negative Effect (DNE) Mutant p53 protein forms hetero-tetramers with wild-type p53, inactivating the complex. mdpi.comwikipedia.orgInhibition of the remaining wild-type p53 tumor suppressor activity. mdpi.com
Gain-of-Function (GOF) Mutant p53 acquires new oncogenic properties, often by interacting with other cellular proteins. mdpi.comthd.org.trPromotion of cell proliferation, invasion, metastasis, and chemoresistance. nih.govimrpress.com

Functional Disruption of p53 (139-147) in Cellular Models of Disease Progression

Cellular models are indispensable for dissecting the functional consequences of p53 mutations. The disruption of the p53 pathway is a key event in malignant transformation, giving premalignant cells a significant survival advantage. researchgate.net When the core domain, including the 139-147 region, is functionally compromised, a cascade of events promoting cancer progression is initiated.

In cellular models, the functional disruption of p53 leads to several well-documented outcomes:

Evasion of Apoptosis: Wild-type p53 can trigger programmed cell death by upregulating pro-apoptotic genes like BAX, PUMA, and NOXA. mdpi.comnih.gov Disruption of the DBD prevents this activation, allowing cells with significant DNA damage to survive and proliferate. mdpi.com

Uncontrolled Cell Proliferation: A primary function of p53 is to halt the cell cycle at the G1/S checkpoint by activating the transcription of CDKN1A (encoding p21). wikipedia.orgimrpress.com When the 139-147 region and the surrounding DBD are disrupted, this checkpoint is lost, leading to unchecked cell division. wikipedia.orgimrpress.com

Genomic Instability: By failing to stop the cell cycle or initiate DNA repair, the loss of p53 function leads to the accumulation of genetic mutations and chromosomal abnormalities, a hallmark of cancer. mdpi.commdpi.com

Metabolic Reprogramming: Mutant p53 can alter cellular metabolism to support rapid tumor growth. For instance, some p53 mutants have been shown to repress genes involved in inhibiting reactive oxygen species (ROS), leading to increased oxidative stress and further DNA damage. oncotarget.com In contrast, wild-type p53 helps balance glycolysis and oxidative phosphorylation. mdpi.com

Experiments using cancer cell lines often demonstrate that silencing mutant p53 can inhibit cell proliferation and restrict signaling through pro-survival pathways like the Akt/mTOR pathway. imrpress.com Conversely, the expression of a mutant p53 can enhance cell invasion and alter the tumor microenvironment to be more favorable for tumor growth. imrpress.com

Mechanistic Studies in Animal Models with Targeted Perturbations in the p53 Core Domain

Genetically engineered mouse models (GEMMs) have been crucial in confirming the tumor suppressor role of p53 and in studying the in vivo consequences of specific mutations. nih.govmdpi.com While models targeting the exact 139-147 region are not commonly cited, numerous studies have introduced perturbations within the broader p53 core domain, providing invaluable mechanistic insights.

p53 Knockout Models: Mice completely lacking the Trp53 gene (p53-null) are viable but are highly prone to developing a spectrum of tumors at an early age, unequivocally demonstrating p53's role as a tumor suppressor. nih.gov

Knock-in Models with Hotspot Mutations: To better replicate the human cancer landscape, knock-in mouse models expressing specific p53 missense mutations have been developed. nih.govgenetargeting.com For example, mice with the R172H mutation (equivalent to human R175H) or the R270H mutation (equivalent to human R273H) exhibit different tumor spectrums and a higher incidence of metastasis compared to p53-null mice, providing strong in vivo evidence for the gain-of-function (GOF) activities of mutant p53. nih.govnih.govpnas.org These models have shown that mutant p53 can drive invasion and metastasis and promote chemoresistance. pnas.org

Humanized p53 Mouse Models: To overcome differences between mouse and human p53, models have been created where the murine p53 DBD is replaced with the human sequence. nih.govtandfonline.com These "humanized p53 knock-in" (HUPKI) mice allow for the study of human-specific mutations in an in vivo context and are valuable for testing drugs designed to rescue mutant p53 function. nih.govgenetargeting.com

These animal models have collectively shown that the functional consequences of p53 core domain mutations are context-dependent, varying with the specific mutation and the tissue type. mdpi.com They have been instrumental in demonstrating that mutant p53 can actively promote tumorigenesis beyond simply losing its suppressor function. pnas.orgfrontiersin.org

Utilization of p53 (139-147) Derived Peptides as Immunological Tools in Preclinical Cancer Research

The accumulation of mutant p53 protein in cancer cells makes it an attractive target for immunotherapy. frontiersin.orgmdpi.com Peptides derived from the p53 protein can be presented by major histocompatibility complex (MHC) molecules on the surface of tumor cells, allowing them to be recognized by T cells. nih.gov The p53 (139-147) peptide, with the sequence KTCPVQLWV, has been identified as a potential epitope for cytotoxic T lymphocytes (CTLs) in individuals with the HLA-A*0201 allele. nih.govcore.ac.ukcore.ac.uk

This specific peptide has been utilized in several preclinical and clinical research settings as an immunological tool:

Cancer Vaccines: The p53 (139-147) peptide has been incorporated into multi-epitope cancer vaccines. nih.gov These vaccines often use dendritic cells (DCs) pulsed with a cocktail of p53-derived peptides to stimulate an anti-tumor immune response. nih.govnih.gov A phase II trial in patients with advanced breast cancer used a DC-based vaccine that included a modified p53 (139-147) peptide. nih.gov

Induction of CTL Responses: In vitro studies have shown that the p53 (139-147) peptide can stimulate the generation of CTLs that are capable of lysing tumor cells expressing p53. nih.govresearchgate.net This demonstrates its immunogenicity and potential for use in adoptive T-cell therapies.

Biomarker Monitoring: The immune response to p53 peptides, including the 139-147 sequence, can be monitored in vaccinated patients as a measure of vaccine efficacy. nih.gov

The use of wild-type sequence p53 peptides like 139-147 is advantageous because it allows for a broadly applicable vaccine, as the same peptide can be presented by tumor cells harboring a wide variety of different TP53 mutations that all lead to protein accumulation. nih.gov

Table 2: Use of p53 (139-147) Peptide in Immunological Research

Application Description Key Findings References
Dendritic Cell (DC) Vaccine The p53 (139-147) peptide, often with modifications to enhance HLA binding, is loaded onto autologous DCs and administered to cancer patients.Associated with disease stabilization and induction of p53-specific T cells in a phase II trial for advanced breast cancer. nih.govnih.gov
CTL Epitope Identification Identified as a moderately strong binding peptide for the HLA-A*0201 molecule.Capable of inducing specific CTL lines that can kill p53-expressing tumor cells. core.ac.ukresearchgate.net
Multi-Epitope Vaccine Component Included in vaccine formulations with other p53 peptides and helper peptides to elicit a broad anti-tumor immune response.Part of a vaccine strategy tested in patients with advanced breast cancer and ovarian cancer. core.ac.uknih.gov

Role in Understanding p53 Misfolding and Aggregation in Proteinopathies

Beyond its role in cancer, the misfolding and aggregation of p53 are increasingly recognized as relevant to the broader field of proteinopathies, which includes neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.com Mutant p53 has a high propensity to misfold and form amyloid-like aggregates in cancer cells. mdpi.commdpi.comnih.gov This aggregation is not merely a side effect but is a pathogenic mechanism that contributes to loss-of-function, dominant-negative effects, and oncogenic gain-of-function. uniud.itresearchgate.net

The p53 core domain is inherently unstable, and cancer-associated mutations often exacerbate this instability, exposing hydrophobic regions that can nucleate aggregation. uniud.itresearchgate.net Computational and experimental studies have identified specific segments within the p53 core domain that are prone to aggregation. Notably, analyses have highlighted regions such as amino acids 129-141 (ALNKMFCQLAKTC) and 143-148 (VQLWVD) as having a high propensity for aggregation. frontiersin.org The p53 (139-147) sequence lies directly within and adjacent to these aggregation-prone segments.

The study of p53 aggregation provides a model for understanding how a protein can transition from a functional monomer to a pathogenic, aggregated state. Key insights include:

Seeding and Prion-like Behavior: Mutant p53 aggregates can sequester and co-aggregate with wild-type p53, effectively inactivating it. nih.gov There is also evidence that these aggregates can be transmitted between cells in a prion-like manner, potentially contributing to tumor progression. nih.gov

Therapeutic Targeting: The amyloid state of mutant p53 is a valid therapeutic target. Small molecules and peptides designed to inhibit or disaggregate p53 amyloids have shown promise in preclinical studies by restoring its tumor suppressor function and inducing apoptosis in cancer cells. uniud.itbiorxiv.org

Understanding the role of specific regions like 139-147 in the initiation of p53 misfolding is crucial for developing therapies that can stabilize the protein or prevent its aggregation, a strategy that could be beneficial not only in cancer but potentially in other diseases characterized by protein aggregation. mdpi.com

Future Directions and Emerging Research Avenues for P53 139 147

Development of Advanced Biophysical Techniques for Dynamic Structural Elucidation

Understanding the three-dimensional structure of the p53 (139-147) region and its conformational dynamics is crucial for deciphering its function. While X-ray crystallography has provided static snapshots, the dynamic nature of this peptide segment necessitates more advanced biophysical methods.

Cryo-Electron Microscopy (Cryo-EM): Recent advancements in cryo-EM have enabled the structural determination of large protein complexes at near-atomic resolution. oup.comembopress.org This technique is particularly valuable for studying the full-length p53 tetramer in complex with DNA or other regulatory proteins. oup.comresearchgate.net Cryo-EM can capture different conformational states of the p53 DBD, including the region encompassing residues 139-147, as it interacts with its binding partners. oup.com Researchers have utilized cryo-EM to visualize how the p53 DBD binds to nucleosomal DNA, revealing significant conformational changes in both the protein and the chromatin structure. oup.com Future cryo-EM studies, potentially in combination with DNA origami to control protein orientation, could provide unprecedented insights into the dynamic movements of the 139-147 loop upon DNA binding or interaction with other proteins. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying protein dynamics in solution. wiley.comnih.gov It can provide information on the flexibility of the p53 (139-147) region and how its conformation changes in response to various signals, such as post-translational modifications or the binding of small molecules. frontiersin.orgscripps.edu NMR relaxation dispersion experiments can characterize transient, sparsely populated intermediate states that are critical for function but invisible to other structural biology techniques. scripps.edu Future NMR studies could focus on mapping the interaction surface of the 139-147 region with other proteins and elucidating how specific mutations within this segment affect its structure and dynamics. nih.gov

Computational Modeling and Molecular Dynamics (MD) Simulations: Computational approaches, such as molecular dynamics simulations, complement experimental techniques by providing a temporal perspective on p53's structural dynamics. nih.govbonvinlab.org These simulations can model the behavior of the p53 (139-147) peptide at an atomic level, predicting its conformational landscape and how it is influenced by mutations or binding events. frontiersin.orgresearchgate.net Gaussian-accelerated molecular dynamics (GaMD) simulations, a more advanced technique, can enhance the sampling of conformational space to better understand inhibitor binding. mdpi.com Integrating MD simulations with experimental data from cryo-EM and NMR will be essential for building comprehensive models of p53 function. nih.gov

Technique Application to p53 (139-147) Research Potential Future Insights
Cryo-Electron Microscopy (Cryo-EM)Determining the structure of p53 complexes with DNA and other proteins. oup.comembopress.orgresearchgate.netVisualizing conformational changes of the 139-147 region during target recognition and binding.
NMR SpectroscopyProbing the solution dynamics and interactions of the p53 DBD. wiley.comnih.govMapping the interaction interfaces of the 139-147 segment and understanding the impact of PTMs on its local structure. frontiersin.orgscripps.edu
Molecular Dynamics (MD) SimulationsModeling the atomic-level movements and conformational changes of the p53 peptide. nih.govbonvinlab.orgPredicting how mutations or drug binding alter the dynamic behavior and function of the 139-147 region. frontiersin.orgmdpi.com

High-Throughput Screening for Novel Modulators of p53 (139-147) Interactions

Given the critical role of the p53 (139-147) region in DNA binding and protein-protein interactions, identifying molecules that can modulate its activity is a promising therapeutic strategy. High-throughput screening (HTS) allows for the rapid testing of large compound libraries to find such modulators. nih.govmoleculardevices.com

Cell-Based Assays: Cell-based HTS assays are crucial for identifying compounds that can affect p53 function in a more physiologically relevant context. nih.gov One approach involves using mammalian two-hybrid systems to screen for inhibitors of the p53-MDM2 interaction, a key regulatory pathway. nih.gov Reporter gene assays, where the expression of a reporter like luciferase is driven by a p53-responsive promoter, can also be used to screen for compounds that activate p53 signaling. moleculardevices.com Future screens could be designed to be more specific to the 139-147 region by, for example, using cell lines with specific p53 mutations in this area.

Biochemical and Biophysical Assays: In vitro screening methods, such as fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET), are well-suited for HTS and can directly measure the binding of small molecules to the p53 DBD. moleculardevices.com AlphaScreen and AlphaLISA technologies are other powerful platforms for studying protein-protein interactions that can be adapted for HTS. moleculardevices.com These assays can be used to screen for compounds that either disrupt or stabilize the interactions of the 139-147 region with its binding partners.

Fragment-Based Screening: Fragment-based drug discovery, often utilizing NMR spectroscopy, is another powerful HTS approach. preprints.org This method screens libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, even with low affinity. These fragments can then be optimized and linked together to create more potent lead compounds. This technique could be particularly useful for targeting specific pockets or surfaces on the p53 DBD, including the 139-147 region.

Screening Method Principle Application for p53 (139-147)
Cell-Based Reporter AssaysMeasures the transcriptional activity of p53 in living cells. nih.govmoleculardevices.comIdentifying compounds that modulate the function of the 139-147 region, leading to p53 activation.
Fluorescence Polarization (FP)Detects changes in the rotation of a fluorescently labeled molecule upon binding to a larger partner. moleculardevices.comScreening for small molecules that bind directly to the p53 DBD containing the 139-147 sequence.
TR-FRETMeasures the energy transfer between a donor and acceptor fluorophore when they are in close proximity. moleculardevices.comIdentifying compounds that disrupt or stabilize the interaction of the 139-147 region with other proteins.
Fragment-Based NMR ScreeningDetects the binding of small chemical fragments to the target protein by observing changes in the NMR spectrum. preprints.orgIdentifying initial chemical starting points that bind to or near the 139-147 region for further drug development.

Integration with Systems Biology and Network Analysis

The p53 protein does not function in isolation but is a central hub in a complex network of signaling pathways. nih.govnih.gov Systems biology approaches, which integrate experimental data with computational modeling, are essential for understanding the broader impact of the p53 (139-147) region on cellular function. nih.govannualreviews.org

Network Modeling: By combining data from genomics, proteomics, and transcriptomics, researchers can construct detailed network models of p53 signaling. embopress.org These models can help to identify how perturbations in the 139-147 region, such as mutations, might affect the entire network and lead to disease. nih.gov For instance, network analysis can reveal how inhibiting the p53-MDM2 interaction with a small molecule affects downstream pathways and identify potential synergistic drug combinations. nih.gov

Future research will focus on building more dynamic and comprehensive models of the p53 network. This will involve integrating multi-omics data with structural and biophysical information about the p53 (139-147) region to create a more holistic understanding of its role in health and disease.

Elucidation of Post-Translational Modifications within the p53 (139-147) Region and their Functional Impact

Post-translational modifications (PTMs) are crucial for regulating p53's stability, localization, and activity. amegroups.orgmdpi.com While many PTMs have been identified in the N- and C-terminal regions of p53, the DBD, including the 139-147 sequence, is also subject to modifications that can significantly impact its function. nih.gov

Identifying and Characterizing PTMs: Advanced mass spectrometry techniques are key to identifying and quantifying PTMs within the 139-147 region. These modifications can include phosphorylation, acetylation, methylation, and ubiquitination. amegroups.orgfrontiersin.org Understanding the specific enzymes that add or remove these modifications (the "writers" and "erasers") is also a critical area of future research.

Functional Consequences of PTMs: PTMs within the DBD can directly affect p53's ability to bind to DNA. mdpi.com For example, acetylation of lysine (B10760008) residues can neutralize their positive charge, potentially altering the electrostatic interactions with the negatively charged DNA backbone. nih.gov PTMs can also create docking sites for other proteins, thereby modulating p53's interaction network. nih.gov Future studies will need to use a combination of biochemical assays, structural biology, and cell-based experiments to dissect the precise functional consequences of each PTM in the 139-147 region. The interplay or "crosstalk" between different PTMs is another complex layer of regulation that requires further investigation. amegroups.org

Post-Translational Modification Potential Effect on p53 (139-147) Function Key Research Question
PhosphorylationAltering protein conformation and interaction with DNA or other proteins. nih.govWhich kinases and phosphatases target the 139-147 region and how does this affect p53 activity?
AcetylationNeutralizing lysine charge, potentially affecting DNA binding. amegroups.orgnih.govHow does acetylation within the DBD modulate p53's target gene specificity?
MethylationCan either activate or repress transcription depending on the site and context. amegroups.orgWhat is the role of methylation in the 139-147 region in regulating p53 stability and function?
UbiquitinationTypically targets proteins for degradation, but can have non-degradative signaling roles. frontiersin.orgDoes ubiquitination occur within the 139-147 region and how does it influence p53's fate?

Exploration of p53 (139-147) in Non-Canonical p53 Functions and Emerging Biological Contexts

While p53 is best known for its role as a transcription factor that induces cell cycle arrest and apoptosis, it also has a growing list of "non-canonical" functions that are independent of its transcriptional activity. nih.govmdpi.com These functions are often mediated by direct protein-protein interactions in the cytoplasm.

Metabolism and Ferroptosis: Emerging evidence suggests that p53 plays a role in regulating cellular metabolism and a form of iron-dependent cell death called ferroptosis. mdpi.commdpi.com Future research will explore whether the 139-147 region is involved in these non-canonical functions, perhaps by mediating interactions with metabolic enzymes or proteins involved in iron homeostasis.

Stem Cell Biology: The p53 protein is a critical regulator of stem cell self-renewal and differentiation. nih.govnih.gov Wild-type p53 acts to suppress the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). nih.gov The role of the 139-147 DNA-binding region in these processes is an important area for future investigation, as it could have implications for regenerative medicine and cancer stem cell biology.

Cytoplasmic Functions: Transcription-independent functions of p53 in the cytoplasm, such as its ability to directly activate the pro-apoptotic protein BAX at the mitochondria, are gaining increasing attention. mdpi.com It will be important to determine if the 139-147 region contributes to these cytoplasmic interactions and non-canonical apoptotic pathways.

The exploration of the p53 (139-147) peptide in these emerging biological contexts will undoubtedly reveal new layers of complexity in p53 biology and may open up novel avenues for therapeutic intervention in a wide range of diseases.

Q & A

Q. What is the functional role of the p53 (139-147) peptide region in tumor suppression?

The p53 (139-147) region is part of the DNA-binding domain critical for transcriptional regulation. Mutations in this region disrupt p53's ability to bind DNA, impairing tumor-suppressive functions like apoptosis and cell-cycle arrest. For example, codon 143 (within this region) is a mutational hotspot in colorectal and breast cancers, often leading to G:C→A:T transitions at CpG sites due to spontaneous deamination . Methodologically, in vitro DNA-binding assays (e.g., electrophoretic mobility shift assays) and in vivo luciferase reporter systems are used to validate functional deficits caused by mutations in this region.

Q. Which cancer types show the highest frequency of mutations in the p53 (139-147) region?

Mutations in p53 (139-147) vary by cancer type:

  • Colorectal and brain cancers : Predominantly CpG site transitions (e.g., R175H).
  • Lung and liver cancers : G:C→T:A transversions linked to environmental carcinogens (e.g., aflatoxin B1 in liver cancer).
  • Esophageal cancer : Higher prevalence of A:T mutations compared to other solid tumors.
    Experimental approaches include Sanger sequencing of tumor DNA and cross-referencing with databases like COSMIC to correlate mutations with clinical outcomes .

Q. What experimental techniques are commonly used to study the structural stability of p53 (139-147)?

  • Circular Dichroism (CD) Spectroscopy : Assesses secondary structure changes under varying pH or temperature.
  • Nuclear Magnetic Resonance (NMR) : Maps residue-specific interactions in solution.
  • Thermal Shift Assays : Quantifies melting temperatures to evaluate stability.
    These methods require controls (e.g., wild-type vs. mutant peptides) and validation using orthogonal techniques to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in post-translational modification (PTM) data reported for p53 (139-147)?

Conflicting PTM findings (e.g., phosphorylation at Ser139) often arise from:

  • Assay specificity : Use phospho-specific antibodies validated via knockout/knockdown models.
  • Cellular context : PTM patterns differ between stress conditions (e.g., UV vs. hypoxia).
    Methodological solutions:
    • Combine mass spectrometry with site-directed mutagenesis.
    • Perform time-course experiments to capture dynamic PTM changes.
    • Report experimental conditions (e.g., cell line, stressor) transparently to enable cross-study comparisons .

Q. What methodologies are recommended for analyzing p53 (139-147) interactions with binding partners (e.g., MDM2)?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) under physiological buffer conditions.
  • Co-immunoprecipitation (Co-IP) : Validates interactions in cellular lysates; requires controls (e.g., IgG isotype).
  • Molecular Dynamics Simulations : Predicts residue-level interaction hotspots (e.g., hydrophobic patches in 139-147).
    For reproducibility, include negative controls (e.g., scrambled peptides) and validate findings across multiple cell models .

Q. What considerations are critical when designing in vivo models to study p53 (139-147) mutations?

  • Model selection : Use knock-in mice (e.g., p53^R172H) over xenografts to preserve tissue-specific context.
  • Phenotypic monitoring : Track tumor latency, metastasis, and survival curves.
  • Combinatorial assays : Pair histopathology with RNA-seq to link mutations to pathway dysregulation (e.g., apoptosis genes).
  • Ethical alignment : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in mutation frequency data for p53 (139-147) across studies?

Discrepancies may stem from:

  • Sample bias : Overrepresentation of specific demographics or cancer subtypes.
  • Sequencing depth : Low-coverage NGS misses low-frequency mutations.
    Solutions:
    • Conduct meta-analyses with PRISMA guidelines to aggregate data from diverse cohorts.
    • Use droplet digital PCR for high-sensitivity mutation detection in archived samples.
    • Report confidence intervals and statistical power in publications .

Methodological Best Practices

Q. What guidelines should be followed when publishing structural data on p53 (139-147)?

  • Data transparency : Deposit raw NMR/CD spectra in repositories like Zenodo.
  • Reproducibility : Detail buffer compositions, temperature, and equipment settings (e.g., Bruker AVANCE III HD 600 MHz).
  • Supporting information : Include tables summarizing melting temperatures (Tm) and % helicity in supplementary files .

Q. Example Table: Structural Stability of p53 (139-147) Variants

VariantTm (°C)% Helicity (pH 7.4)Method
Wild-type52.358.2CD Spectroscopy
R175H41.732.5Thermal Shift
G245S48.945.8NMR

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